molecular formula C15H19N3O2S B2645786 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2034541-45-0

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2645786
CAS No.: 2034541-45-0
M. Wt: 305.4
InChI Key: NLKFVDUXGXOKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic small molecule characterized by a distinct molecular architecture combining 1,2-oxazole and 1,3-thiazole heterocycles. This compound is presented for research purposes as part of exploratory studies in medicinal chemistry and chemical biology. Compounds featuring oxazole and thiazole scaffolds are of significant scientific interest due to their prevalence in bioactive molecules and pharmaceuticals . For instance, structurally similar molecules have been investigated as potential inhibitors of key biological targets. Research on analogs has explored their role as succinate dehydrogenase (SDH) inhibitors for managing plant pathogenic fungi , while other isoxazole carboxamide compounds have been studied in oncology research for their interactions with specific proteins . The specific mechanism of action for this compound is not defined and must be empirically determined by the researcher. Its molecular framework suggests potential utility as a core structure for developing enzyme inhibitors or as a ligand for various biological targets. Researchers might employ this compound in high-throughput screening assays, target identification studies, or as a lead compound for further structural optimization in drug discovery campaigns. This product is intended for use in controlled laboratory settings by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-10-7-12(18-20-10)15(19)16-8-14-17-13(9-21-14)11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKFVDUXGXOKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by reacting a halogenated cyclohexane derivative with thiourea, followed by cyclization. The oxazole ring can be formed by cyclizing a suitable precursor such as an α-haloketone with an amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The thiazole and oxazole rings can interact with enzymes or receptors, modulating their activity. For instance, the compound might inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogs, differing primarily in substituent groups and heterocyclic arrangements. Key comparisons include:

Compound Name Key Substituents/Modifications Molecular Features Purity/Yield (if reported)
N-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide (Target) 4-Cyclohexyl-thiazole, methyl-oxazole carboxamide High lipophilicity (cyclohexyl), potential steric hindrance Not reported
N-[4-(2,4-Dichlorophenoxy)-3-methoxybenzyl]-5-methyl-1,2-oxazole-3-carboxamide (32) 2,4-Dichlorophenoxy, methoxybenzyl Electron-withdrawing Cl groups, enhanced LogP 94.4–95.1% (TLC/HPLC)
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide 4-Methoxyphenyl-oxadiazole, phenyl-oxazole Extended π-system (phenyl), methoxy electron donation Not reported
Ceperognastat (N-[4-fluoro-5-({(2S,4S)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidin-1-yl}methyl)-1,3-thiazol-2-yl]acetamide) Fluorothiazole, piperidine-oxadiazole Fluorine-enhanced metabolic stability, piperidine conformational flexibility Not reported
N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide Thiophene-oxazole, hydroxyethyl-pyrazole Thiophene (aromatic sulfur), hydrophilic hydroxyethyl group Not reported

Key Observations:

The fluorothiazole in ceperognastat combines moderate lipophilicity with improved metabolic stability relative to non-halogenated analogs.

Electronic and Steric Effects :

  • The methoxy group in compound 32 and 4-methoxyphenyl in ’s compound donate electrons, altering the electronic environment of adjacent rings.
  • The cyclohexyl group in the target compound introduces steric bulk, which may hinder binding to flat active sites but enhance selectivity.

Synthesis and Purification :

  • Compound 32 was synthesized via LiAlH4 reduction and purified using silica gel TLC (94.4–95.1% purity), suggesting that similar methods could apply to the target compound.
  • ’s thiophene-oxazole derivative highlights the feasibility of nucleophilic ring-opening reactions for heterocyclic diversification.

Research Findings and Implications

While specific biological data for the target compound are unavailable, insights from analogs suggest:

  • Enzyme Inhibition Potential: Dichlorophenoxy and oxadiazole-containing analogs (e.g., compound 32 ) exhibit activity against enoyl-acyl carrier protein reductases, critical for fatty acid biosynthesis in pathogens. The target’s cyclohexyl group may optimize binding in hydrophobic enzyme pockets.
  • Metabolic Stability : Fluorinated analogs like ceperognastat demonstrate reduced cytochrome P450-mediated degradation, a trait that cyclohexyl-thiazole derivatives may share due to steric protection of labile groups.
  • Synthetic Challenges : High-purity yields (e.g., 99.7% for compound 33 via preparative HPLC) underscore the importance of advanced purification techniques for structurally complex carboxamides.

Biological Activity

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities.

Chemical Structure

The compound features a thiazole moiety and an oxazole ring, which are known for their diverse biological activities. The structural formula can be represented as follows:

N 4 cyclohexyl 1 3 thiazol 2 yl methyl 5 methyl 1 2 oxazole 3 carboxamide\text{N 4 cyclohexyl 1 3 thiazol 2 yl methyl 5 methyl 1 2 oxazole 3 carboxamide}

Antitumor Activity

The antitumor potential of compounds containing thiazole and oxazole has been documented in various studies. A notable finding is that thiazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines .

Cell Line IC50 (µM) Mechanism of Action
A431 (skin cancer)1.98Apoptosis induction
Jurkat (leukemia)1.61Inhibition of Bcl-2

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Thiazoles are known to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. While specific studies on this compound are sparse, related thiazole derivatives have demonstrated significant reductions in inflammation markers in preclinical models .

Case Studies

A series of studies have been conducted to evaluate the pharmacological profiles of thiazole and oxazole derivatives:

  • Study on Thiazole Derivatives : This study evaluated several thiazole-based compounds for their cytotoxic effects against various cancer cell lines. The results indicated that modifications in the thiazole structure significantly impacted biological activity .
  • Oxazole Compounds in Cancer Therapy : Research focused on oxazole derivatives revealed their ability to inhibit tumor growth in vivo models, suggesting a promising avenue for further exploration with this compound .

Q & A

Basic: What are the optimal synthetic routes for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide, and what purification techniques are recommended?

Methodological Answer:
The synthesis typically involves coupling the 5-methyl-1,2-oxazole-3-carboxylic acid moiety with the thiazole-containing amine. A literature-based approach (adapted from triclosan scaffold modifications) suggests:

Reductive Amination : React 5-methylisoxazole-3-carboxylic acid with 4-cyclohexyl-1,3-thiazol-2-ylmethanamine using LiAlH₄ in anhydrous ether to reduce intermediates .

Coupling Reactions : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF to facilitate amide bond formation, as seen in analogous thiazole-oxazole hybrids .
Purification :

  • Chromatography : Use silica gel column chromatography (ethyl acetate/hexane gradient) for initial purification.
  • Preparative HPLC : For high-purity yields (>99%), apply reverse-phase C18 columns with acetonitrile/water mobile phases .

Basic: How can X-ray crystallography be applied to determine the molecular structure of this compound?

Methodological Answer:
X-ray crystallography remains the gold standard for resolving 3D molecular configurations:

Crystal Growth : Optimize solvent systems (e.g., ethanol/DMF mixtures) for slow evaporation to obtain diffraction-quality crystals .

Data Collection : Use synchrotron radiation or Cu-Kα sources (λ = 1.5418 Å) for high-resolution data.

Structure Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of disordered cyclohexyl groups and thiazole-oxazole torsional angles .
Key Parameters :

  • R-factor < 5% and wR₂ < 10% indicate reliable refinement.
  • Validate hydrogen bonding networks (e.g., amide N–H···O interactions) using ORTEP-3 for graphical representation .

Advanced: What strategies can resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:
Discrepancies often arise from solvation effects or target flexibility. Mitigation strategies include:

MD Simulations : Perform molecular dynamics (≥100 ns) in explicit solvent (e.g., TIP3P water) to assess conformational stability of the cyclohexyl-thiazole moiety .

Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed enzyme inhibition (e.g., enoyl-ACP reductase) .

Experimental Cross-Validation :

  • SPR/BLI : Measure real-time binding kinetics to confirm computational Kd values.
  • Mutagenesis : Target residues (e.g., catalytic Ser/His in proteases) to validate docking poses .

Advanced: How do structural modifications at specific positions influence the compound’s interaction with biological targets?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal critical modifications:

Position Modification Impact on Activity Source
Thiazole C4 Cyclohexyl → PhenylReduced hydrophobicity; decreased membrane permeability
Oxazole C5 Methyl → NitroEnhanced π-stacking with aromatic residues (e.g., Tyr in kinase ATP pockets)
Amide Linker Methyl → EthylImproved metabolic stability (lower CYP3A4 oxidation)

Case Study : Replacing the cyclohexyl group with a 4-methoxyphenyl (as in ) increased solubility but reduced affinity for lipophilic targets like Mycobacterium tuberculosis proteasome .

Advanced: What analytical techniques are critical for assessing purity and stability under varying conditions?

Methodological Answer:

HPLC-UV/HRMS :

  • Column : C18 (150 mm × 4.6 mm, 5 µm).
  • Mobile Phase : 0.1% formic acid in water/acetonitrile (gradient: 10% → 90% ACN over 20 min).
  • Detection : HRMS (ESI+) for exact mass verification (e.g., m/z 402.1234 [M+H]⁺) .

Stability Studies :

  • pH Variability : Incubate in PBS (pH 2–9) at 37°C for 48h; monitor degradation via LC-MS.
  • Oxidative Stress : Expose to 0.1% H₂O₂; track thiazole ring oxidation by NMR (disappearance of δ 7.2–7.5 ppm peaks) .

Advanced: How can researchers address low solubility in aqueous buffers during biological assays?

Methodological Answer:

Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility without cytotoxicity .

Prodrug Design : Introduce phosphate esters at the oxazole 3-position, which hydrolyze in vivo to release the active compound .

Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell culture media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.